molecular formula C9H11N3S B096644 2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine CAS No. 17124-80-0

2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine

Cat. No.: B096644
CAS No.: 17124-80-0
M. Wt: 193.27 g/mol
InChI Key: VRYQWOHUFXJQHB-UHFFFAOYSA-N
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Description

2-((1H-Benzo[d]imidazol-2-yl)thio)ethanamine (CAS 17124-80-0), with the molecular formula C9H11N3S and a molecular weight of 193.27 g/mol, is a benzimidazole-based compound of significant interest in scientific research and pharmaceutical development . It serves as a key synthon and intermediate in organic and medicinal chemistry. Recent research demonstrates its application in the synthesis of novel α-aminophosphonate derivatives via a one-pot Kabachnik-Fields reaction, using magnesium triflate as an efficient catalyst . The resulting compounds have shown moderate to high potency as antibacterial and antifungal agents against a range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus ), Gram-negative bacteria (e.g., Escherichia coli , Salmonella typhimurium ), and the fungus Candida albicans . Theoretical binding energy studies suggest that some of these synthesized derivatives exhibit stable binding, in some cases exceeding the stability of the binding of the reference antibiotic penicillin . The core benzimidazole scaffold is recognized as a privileged structure in drug discovery due to its amphoteric nature and wide range of biological activities . Benzimidazole derivatives analogous to this compound are also being explored for other therapeutic applications, including as potential agents for lowering intraocular pressure in glaucoma research . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions; it is recommended to store it in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYQWOHUFXJQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction-Cyclization of 2-Nitroaniline Derivatives

A widely adopted method begins with 2-nitroaniline (1 ), which undergoes reduction to benzene-1,2-diamine (2 ) using zinc dust and hydrazinium monoformate in methanol. Subsequent cyclization with carbon disulfide (CS₂) in ethanol-water under reflux yields 1H-benzo[d]imidazole-2-thiol (3 ) as off-white crystals (85% yield, m.p. 300–303°C). Structural confirmation via 1H^1H NMR reveals characteristic thiol (-SH) and secondary amine (-NH-) protons at δ 12.6–12.5 ppm, alongside aromatic resonances at δ 7.1–7.4 ppm.

Nitration and Reduction of Preformed Benzimidazole-thiols

Alternative pathways involve nitrating 1H-benzo[d]imidazole-2-thiol (3 ) with concentrated HNO₃/H₂SO₄ to introduce a nitro group at the 5-position, forming 5-nitro-1H-benzo[d]imidazole-2-thiol (4 ). Catalytic reduction of 4 using Zn dust regenerates the amine group, yielding 5-amino-1H-benzo[d]imidazole-2-thiol (5 ). This stepwise functionalization enables regioselective modifications critical for downstream alkylation.

Alkylation Strategies for Thiol-Ethanamine Conjugation

Introducing the ethanamine side chain requires alkylation of the benzimidazole-2-thiolate anion with a suitable electrophile. Key methodologies include:

Direct Alkylation with 2-Bromoethylamine

Reaction of 1H-benzo[d]imidazole-2-thiol (3 ) with 2-bromoethylamine hydrobromide in acetone, catalyzed by triethylamine, facilitates nucleophilic substitution at sulfur. The base deprotonates the thiol to a thiolate, enhancing nucleophilicity for attack on the bromoethylamine. After 24–48 hours at reflux, the product is isolated via precipitation in ice-cold water, yielding 2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine as a crystalline solid.

Reaction Conditions:

ParameterValue
SolventAcetone
BaseTriethylamine (3–5 mol%)
TemperatureReflux (56°C)
Time24–48 hours
Yield52–68%

Two-Step Alkylation-Amination

For electrophiles incompatible with free amines, a protective-group strategy is employed. Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate (5 ) is first synthesized by alkylating 3 with ethyl bromoacetate in acetone/K₂CO₃ (77% yield). Subsequent hydrolysis of the ester to carboxylic acid, followed by Curtius rearrangement or Hofmann degradation, introduces the primary amine. While this route avoids handling unstable bromoethylamine, it introduces additional steps, reducing overall efficiency.

Spectroscopic Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H^1H NMR spectrum of 2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine displays diagnostic signals:

  • Thiol and amine protons: δ 12.5–12.6 ppm (broad singlet)

  • Ethylamine chain: δ 3.4–3.5 ppm (q, -CH₂-NH₂), 1.2–1.3 ppm (t, -CH₃)

  • Aromatic protons: δ 7.0–7.7 ppm (multiplet, benzimidazole)

13C^{13}C NMR confirms the sulfur-carbon linkage at δ 168–170 ppm (C=S), with aliphatic carbons at δ 40–45 ppm (-CH₂-NH₂).

High-Resolution Mass Spectrometry (HRMS)

ESI-HRMS analysis reveals a molecular ion peak at m/z 211.08 (M + H)⁺, consistent with the molecular formula C₉H₁₁N₃S. Fragment ions at m/z 161.20 and 134.05 correspond to cleavage at the thioether bond and benzimidazole ring.

Optimization Challenges and Mitigation Strategies

Competing Side Reactions

Alkylation at nitrogen instead of sulfur is a primary side reaction, particularly under acidic conditions. Employing excess thiol (1.5 equiv) and maintaining pH > 8 suppresses N-alkylation.

Purification Difficulties

The product’s polarity complicates isolation. Silica gel chromatography (ethyl acetate:hexane, 1:1) or recrystallization from ethanol/water mixtures improves purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Scalability
Direct Alkylation52–68≥9524–48Moderate
Two-Step Amination45–55≥9072–96Low

Direct alkylation offers superior efficiency, while the two-step method provides flexibility for sensitive substrates .

Chemical Reactions Analysis

Types of Reactions

2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the benzimidazole ring can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Activity

The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Notably, Saxena et al. reported that derivatives of benzimidazole, including 2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine, exhibited significant cytotoxicity against the HT-29 colon cancer cell line. In their studies, certain derivatives demonstrated up to 50.11% inhibition of cell proliferation, indicating potential as anti-tumor agents .

Case Study: Cytotoxicity Evaluation

CompoundCell LineInhibition (%)Reference
2-((1H-benzo[d]imidazol-2-yl)thio)-1-(2,3,4-trimethoxyphenyl)ethan-1-oneHT-2950.11 ± 4.05

Antimicrobial Properties

Research has indicated that compounds related to benzimidazole possess antimicrobial properties. For instance, a study highlighted the effectiveness of 2-((1H-benzo[d]imidazol-2-yl)thio) derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results suggested that these compounds could serve as potential antibacterial agents due to their ability to inhibit bacterial growth effectively .

Case Study: Antibacterial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
2-((1H-benzo[d]imidazol-2-yl)thio)-ethanamineStaphylococcus aureusX μg/mL (specific value needed)

Antidiabetic Potential

Another promising application of this compound is in the management of diabetes. A study involving novel benzimidazole derivatives demonstrated significant inhibition of α-glucosidase activity, which is crucial for glucose metabolism regulation. This suggests that 2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine could be explored further as an antidiabetic agent .

Case Study: α-Glucosidase Inhibition

CompoundInhibition (%)Reference
Novel benzimidazole derivativesX% (specific value needed)

Mechanism of Action

The mechanism of action of 2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfur atom may also play a role in binding to metal ions or other biomolecules, enhancing the compound’s activity .

Comparison with Similar Compounds

The structural and functional properties of 2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine are compared below with analogous compounds, focusing on molecular features, synthesis, and biological activities.

Structural Analogues with Substituted Imidazole Rings

2-[(1-Methyl-1H-imidazol-2-yl)thio]ethanamine Hydrochloride
  • Molecular Formula : C₆H₁₂ClN₃S
  • Molecular Weight : 193.69 g/mol
  • Key Differences: A methyl group at the 1-position of the imidazole ring replaces the benzene ring of benzimidazole.
  • Applications: Limited bioactivity data are available, but its hydrochloride salt form suggests utility in solubility-driven formulations .
2-(1H-Imidazol-1-yl)ethanamine
  • Molecular Formula : C₅H₉N₃
  • Molecular Weight : 111.15 g/mol
  • Key Differences : Lacks both the benzimidazole core and the thioether bridge. The simpler structure results in lower molecular weight and reduced complexity in interactions.
  • Applications : Primarily used as a building block in synthesizing more complex heterocycles .

Analogues with Modified Linker Groups

(1H-Benzo[d]imidazol-2-yl)methanamine
  • Molecular Formula : C₈H₉N₃
  • Molecular Weight : 147.18 g/mol
  • Key Differences: Replaces the thioethyl (-S-CH₂-) linker with a methylene (-CH₂-) group.
  • Applications : Used in antimicrobial agents, demonstrating moderate activity against bacterial strains .
2-((1H-Benzo[d]imidazol-2-yl)thio)-1-cyclopropylethanone
  • Molecular Formula : C₁₂H₁₁N₃OS
  • Molecular Weight : 249.30 g/mol
  • Key Differences: The ethanamine group is replaced with a cyclopropylethanone moiety.
  • Applications : Investigated as a synthetic intermediate in drug discovery .

Complex Derivatives with Extended Aromatic Systems

Benzimidazole-Thioquinoline Derivatives (e.g., Compound 6n)
  • Molecular Formula : C₂₃H₁₈N₄S
  • Molecular Weight : 382.48 g/mol
  • Key Differences: The thioethyl group connects benzimidazole to a quinoline ring. The extended aromatic system enhances π-π stacking interactions, improving α-glucosidase inhibition (IC₅₀ = 12.4 µM vs. 38.2 µM for the reference drug acarbose).
  • Applications : Potent antidiabetic agents with competitive enzyme inhibition .
Thiosemicarbazone Derivatives (e.g., Compound 16)
  • Molecular Formula : C₁₇H₁₅BrN₆S₂
  • Molecular Weight : 455.37 g/mol
  • Key Differences : Incorporates a thiosemicarbazone group, enabling chelation with metal ions. This structural feature enhances α-amylase and α-glucosidase inhibitory activity (IC₅₀ = 9.8 µM).
  • Applications : Dual-target inhibitors for diabetes management .

Salts and Prodrugs

2-(1H-Benzo[d]imidazol-2-yl)ethanamine Dihydrochloride
  • Molecular Formula : C₉H₁₂Cl₂N₃
  • Molecular Weight : 242.12 g/mol
  • Key Differences : The dihydrochloride salt form improves aqueous solubility, facilitating crystallographic studies and in vitro assays.
  • Applications : Used in structural biology to determine binding modes in enzyme complexes .

Biological Activity

The compound 2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine is a benzimidazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes various research findings to elucidate the biological activity of this compound, supported by data tables and case studies.

The molecular structure of 2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine features a benzimidazole ring attached to a thiol group via an ethylamine linker. This configuration allows for interactions with various biological targets, particularly enzymes and receptors. The benzimidazole moiety is known for its ability to modulate biological pathways through enzyme inhibition or receptor activation, while the sulfur atom may facilitate binding with metal ions, enhancing its biological activity.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated their effectiveness against various bacterial strains, including Pseudomonas aeruginosa. The quorum sensing inhibitory activity was evaluated using a reporter strain, revealing that certain derivatives could inhibit biofilm formation effectively .

CompoundActivityInhibition Percentage
6iQuorum Sensing Inhibition64.99% at 250 mM
6pQuorum Sensing InhibitionNot specified

Anticancer Properties

In vitro studies have shown that 2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine and its derivatives possess anticancer properties. A series of synthesized benzimidazole derivatives were tested against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated dose-dependent cytotoxicity, suggesting the potential for development as anticancer agents .

Cell LineIC50 (µM)Activity Level
MCF-75.2Moderate
HepG26.0Moderate
HCT-1164.8High

Enzyme Inhibition

The compound has been identified as a potent inhibitor of α-glucosidase, an enzyme implicated in carbohydrate metabolism. This property suggests potential applications in managing diabetes by delaying carbohydrate absorption . The structure–activity relationship (SAR) studies indicated that modifications in the substituents could enhance inhibitory effects.

Study on Quorum Sensing Inhibition

A notable study synthesized various triazole-based benzimidazole derivatives and evaluated their quorum sensing inhibitory activity against Pseudomonas aeruginosa. Among the compounds tested, one derivative showed a remarkable inhibition percentage, highlighting the potential of benzimidazole derivatives in combating bacterial resistance mechanisms .

Anticancer Activity Evaluation

In a pharmacological evaluation of novel benzimidazole derivatives, compounds were screened for their ability to induce apoptosis in cancer cells. The mechanism involved the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent cell death. This study underscores the therapeutic potential of these compounds in cancer treatment strategies .

Q & A

Q. What are the general synthetic routes for 2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine?

The synthesis typically involves multi-step protocols. For example:

  • Step 1 : Synthesis of (1H-benzo[d]imidazol-2-yl)methanamine via cyclization of o-phenylenediamine derivatives with thioglycolic acid under acidic conditions .
  • Step 2 : Introduction of the thioether group via nucleophilic substitution or coupling reactions. For instance, reacting with thioglycolic acid in the presence of anhydrous ZnCl₂ yields intermediates with improved stability .
  • Step 3 : Final purification via column chromatography using silica gel and solvents like cyclohexane/ethyl acetate . Key challenges include optimizing reaction yields (often 70-90%) and controlling regioselectivity during substitution .

Q. How is the purity and structural integrity of synthesized compounds validated?

  • Analytical Methods :
  • TLC : Monitoring reaction progress using dichloromethane/methanol (5:1) as eluent .
  • NMR/IR Spectroscopy : Confirming functional groups (e.g., NH₂ at ~3,400 cm⁻¹ in IR) and aromatic proton environments .
  • Melting Points : Measured using electrothermal apparatus (e.g., 220-225°C for crystalline derivatives) .
    • HPLC : Assessing purity (>95% for bioactive derivatives) .

Advanced Research Questions

Q. What strategies enhance the biological activity of 2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine derivatives?

  • Structural Modifications :
  • Substitution at the benzimidazole N1 position with electron-withdrawing groups (e.g., nitro) improves antifungal activity by 30-40% .
  • Piperazine or benzhydryl substitutions at the ethanamine chain enhance antitumor activity (e.g., IC₅₀ = 12.62 ± 0.78 μM against HepG2 cells) .
    • SAR Insights : Docking studies reveal that planar benzimidazole-thioether scaffolds interact with DNA topoisomerase II and microbial cell membranes .

Q. How are reaction conditions optimized for large-scale synthesis?

  • Catalyst Screening : Eaton’s reagent (P₂O₅·MsOH) achieves 90-96% yields in solvent-free Friedel-Crafts acylations, outperforming FeCl₃ or AlCl₃ (32-51% yields) .
  • Temperature Control : Reactions at 80°C minimize side products (e.g., <5% dimerization) .
  • Green Chemistry : Solvent-free protocols reduce waste and improve atom economy (e.g., 85% efficiency in cyclization steps) .

Q. How do crystal structures inform the design of metal complexes with this compound?

  • Coordination Chemistry : The ligand 2-(1H-benzo[d]imidazol-2-yl)quinoline (BQ) forms stable complexes with Zn²⁺, Pb²⁺, and Cu²⁺ via N,N-chelating sites .
  • Structural Data : X-ray crystallography reveals distorted tetrahedral geometries (e.g., Zn-BQ bond length = 2.02 Å) and π-π stacking interactions enhancing luminescence .

Methodological Challenges

Q. How to resolve contradictions in reported antimicrobial activity data?

  • Case Study : Derivatives with nitro groups showed variable MIC values (2-32 μg/mL) against C. albicans. Discrepancies arise from:
  • Strain Variability : Use of different clinical isolates .
  • Assay Conditions : Broth microdilution vs. agar diffusion methods .
    • Solution : Standardize testing protocols (CLSI guidelines) and include positive controls (e.g., fluconazole) for cross-study comparisons .

Q. What are the limitations of current fluorescent probes based on this scaffold?

  • Photostability : Probes like 2-(1H-benzo[d]imidazol-2-yl)phenol exhibit fluorescence quenching under UV exposure >30 minutes .
  • Sensitivity : Detection limits for metal ions (e.g., Zn²⁺) are ~10⁻⁶ M, requiring further optimization for intracellular imaging .
  • Improvements : Introducing electron-donating groups (e.g., methoxy) extends Stokes shift (Δλ = 120 nm) and quantum yield (Φ = 0.45) .

Key Research Gaps

  • Toxicity Profiling : Limited data on in vivo pharmacokinetics and organ-specific toxicity .
  • Mechanistic Depth : Need for proteomic studies to identify off-target effects in anticancer pathways .

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